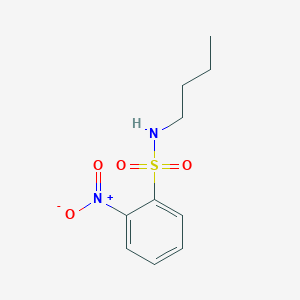

N-butyl-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFAPXHHSJMZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385486 | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-64-2 | |

| Record name | N-Butyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-butyl-2-nitrobenzenesulfonamide: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-2-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide family, is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines, prized for its straightforward installation and its facile cleavage under mild conditions that preserve the integrity of other sensitive functional groups.[1] The incorporation of a butyl group on the sulfonamide nitrogen modulates the molecule's lipophilicity and steric profile, offering a handle for fine-tuning its chemical and biological properties. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

While specific experimentally determined data for this compound is not extensively reported in the literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Comment |

| CAS Number | 89840-64-2 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [2] |

| Molecular Weight | 258.30 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid or oil | Based on related sulfonamides[3] |

| Melting Point | Not reported in the literature | --- |

| Boiling Point | Not reported in the literature | --- |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and sparingly soluble in water. | Based on the properties of related nitrobenzenesulfonamides[4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the N-alkylation of the parent 2-nitrobenzenesulfonamide. The Fukuyama-Mitsunobu reaction is a particularly mild and efficient method for this transformation, offering high yields and compatibility with a wide range of functional groups.[1][5]

Experimental Protocol: Fukuyama-Mitsunobu Alkylation

This protocol describes a representative procedure for the synthesis of this compound from 2-nitrobenzenesulfonamide and n-butanol.

Materials:

-

2-Nitrobenzenesulfonamide

-

n-Butanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq).

-

Dissolution: Dissolve the solids in anhydrous THF.

-

Addition of Alcohol: Add n-butanol (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Mitsunobu Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

-

Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and reduce the yield.

-

Excess Reagents: Using a slight excess of the alcohol and Mitsunobu reagents ensures the complete consumption of the starting sulfonamide.

-

Stepwise Addition at 0 °C: The dropwise addition of DEAD or DIAD at low temperature helps to control the exothermic reaction and minimize side product formation.

Caption: Synthesis workflow for this compound.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: The four protons on the 2-nitrophenyl ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) as a complex multiplet due to their distinct chemical environments and coupling patterns. The proton ortho to the nitro group will likely be the most deshielded.

-

Sulfonamide N-H: If present as an impurity (from incomplete alkylation), the N-H proton of 2-nitrobenzenesulfonamide would appear as a broad singlet.

-

Butyl Group Protons:

-

-CH₂- (alpha to N): A triplet around δ 3.0-3.4 ppm.

-

-CH₂- (beta to N): A multiplet (sextet) around δ 1.4-1.7 ppm.

-

-CH₂- (gamma to N): A multiplet (sextet) around δ 1.2-1.5 ppm.

-

-CH₃: A triplet around δ 0.8-1.0 ppm.

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, while the carbon attached to the sulfonamide group will also be deshielded.

-

Butyl Group Carbons:

-

-CH₂- (alpha to N): Around δ 43-47 ppm.

-

-CH₂- (beta to N): Around δ 30-34 ppm.

-

-CH₂- (gamma to N): Around δ 19-23 ppm.

-

-CH₃: Around δ 13-15 ppm.

-

IR Spectroscopy:

-

N-O Stretching (NO₂ group): Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

S=O Stretching (SO₂ group): Strong asymmetric and symmetric stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.

-

C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=C Stretching (Aromatic): Bands around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.30).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the butyl group, the nitro group, and the SO₂ moiety.

Reactivity and Applications

The reactivity of this compound is primarily dictated by the 2-nitrobenzenesulfonyl (nosyl) group, which serves as an excellent protecting group for the amine functionality.

Deprotection (Cleavage of the Nosyl Group)

The most significant reaction of this compound is the cleavage of the N-S bond to liberate the corresponding secondary amine, n-butylamine. This deprotection is typically achieved under mild conditions using a thiol nucleophile in the presence of a base.[1] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the cleavage.

General Deprotection Protocol:

-

Dissolve this compound in a suitable solvent such as acetonitrile or DMF.

-

Add a thiol reagent (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., potassium carbonate, cesium carbonate).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up to remove the thiol byproducts and isolate the desired amine.

Caption: Key reactivity pathways of this compound.

Potential Applications

-

Protecting Group in Organic Synthesis: The primary application is as a protected form of n-butylamine, allowing for the selective modification of other parts of a molecule before liberating the secondary amine.

-

Intermediate in Medicinal Chemistry: The 2-nitrobenzenesulfonamide moiety is a key component in the synthesis of various biologically active compounds. The N-butyl derivative can serve as a precursor to more complex molecules in drug discovery programs.

-

Chemical Linker: The selective cleavage of the nosyl group under specific redox conditions has led to its exploration as a chemical linker in bioconjugation and drug delivery systems.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its safety profile can be inferred from the data for 2-nitrobenzenesulfonamide and N-butylbenzenesulfonamide.[8][9]

Potential Hazards:

-

Skin and Eye Irritation: Similar to other sulfonamides, it may cause skin and eye irritation upon contact.[8]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8]

-

Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized as a protected form of n-butylamine. Its synthesis via established methods like the Fukuyama-Mitsunobu reaction is efficient and high-yielding. The key to its utility lies in the facile and mild deprotection of the 2-nitrobenzenesulfonyl group, which allows for the unmasking of the secondary amine in the presence of various other functional groups. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reliably predicted, enabling its effective use in complex organic synthesis and drug discovery endeavors. As with all chemicals, appropriate safety precautions should be taken during its handling and use.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

-

PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved January 17, 2026, from [Link].

-

Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved January 17, 2026, from [Link].

- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.

- Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet.

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].

-

PubMed. (2021, February 11). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved January 17, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Retrieved January 17, 2026, from [Link].

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved January 17, 2026, from [Link].

-

Scribd. (n.d.). Fukuyama Reduction, Fukuyama Coupling and Fukuyama-Mitsunobu Alkylation: Recent Developments and Synthetic Applications. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). Mechanism of Fukuyama–Mitsunobu alkylation[9][10]. Retrieved January 17, 2026, from [Link].

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 17, 2026, from [Link].

- Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.

- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 17, 2026, from [Link].

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 17, 2026, from [Link].

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 17, 2026, from [Link].

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 89840-64-2|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. fishersci.com [fishersci.com]

- 9. 2017erp.com [2017erp.com]

- 10. researchgate.net [researchgate.net]

N-Butyl-2-nitrobenzenesulfonamide: A Technical Guide for Chemical Research and Drug Discovery

Introduction

N-butyl-2-nitrobenzenesulfonamide, identified by the CAS number 89840-64-2, is a distinct organic molecule belonging to the nitrobenzenesulfonamide class. This class of compounds is of significant interest in both synthetic chemistry and medicinal research due to the versatile reactivity of the sulfonamide group and the diverse pharmacological activities associated with the nitroaromatic scaffold.[1][2] The core structure features a benzene ring substituted with both a nitro group and a sulfonamide moiety, the latter of which is further functionalized with an N-butyl group.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. While this specific molecule is cataloged for laboratory use, a thorough review of publicly available scientific literature reveals it to be a largely uncharacterized compound.[1][3][4] Consequently, this document will establish a foundational understanding by integrating data from closely related analogs and parent structures. We will explore its chemical properties, propose a robust synthetic pathway, and discuss potential, yet unexplored, avenues for its application in drug discovery, grounded in the established activities of similar molecules. The aim is to provide a scientifically rigorous starting point for future investigation into this promising, yet under-researched, chemical entity.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its key physicochemical properties can be reliably predicted based on its constituent parts: the 2-nitrobenzenesulfonamide core and the N-butyl substituent. These properties are crucial for designing synthetic protocols, purification strategies, and potential formulation studies.

| Property | Predicted Value / Information | Source / Basis |

| CAS Number | 89840-64-2 | Angene Chemical SDS[3] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | Sigma-Aldrich[4] |

| Molecular Weight | 258.30 g/mol | Calculated from formula |

| IUPAC Name | This compound | Standard Nomenclature |

| Appearance | Predicted: White to pale yellow solid | Based on 2-nitrobenzenesulfonamide |

| Melting Point | Predicted: Lower than 190-192 °C | The parent compound, 2-nitrobenzenesulfonamide, has a melting point of 190-192 °C. The addition of the flexible N-butyl chain is expected to disrupt crystal packing and lower the melting point. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); limited solubility in water. | Based on N-butylbenzenesulfonamide and general sulfonamide properties.[5][6] |

Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, a combination of spectroscopic methods would be essential. Based on the proposed structure, the following spectral characteristics are anticipated:

-

¹H NMR: Expected signals would include aromatic protons in the 7.5-8.5 ppm range, with splitting patterns influenced by the ortho-nitro group. Aliphatic protons of the butyl group would appear upfield, including a triplet for the terminal methyl group (~0.9 ppm) and multiplets for the methylene groups. A signal corresponding to the sulfonamide N-H proton would also be present, its chemical shift being solvent-dependent.

-

¹³C NMR: Aromatic carbons would resonate in the 120-150 ppm region, including the carbon bearing the nitro group. Four distinct signals for the butyl group's aliphatic carbons would be expected in the upfield region.

-

FT-IR: Key vibrational bands would confirm functional groups: asymmetric and symmetric stretching of the SO₂ group (~1350 and 1160 cm⁻¹), characteristic stretches for the NO₂ group (~1530 and 1350 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretches for both aromatic and aliphatic components.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight, confirming the compound's identity and purity.

Synthesis and Purification

The most direct and established method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is highly reliable and adaptable for this compound.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, displacing the chloride ion. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a model procedure based on standard sulfonamide synthesis methodologies. Researchers should perform their own risk assessment and optimization.

-

Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-nitrobenzenesulfonyl chloride (1.0 eq). Anhydrous dichloromethane (DCM) is added as the solvent.

-

Cooling: The reaction vessel is cooled to 0 °C in an ice bath.

-

Amine Addition: A solution of n-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM is prepared and added dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product.

Potential Applications and Biological Activity: An Exploratory Outlook

While this compound itself lacks specific biological data, the broader classes of benzenesulfonamides and nitroaromatic compounds are rich sources of pharmacologically active agents.[1] This provides a strong rationale for investigating its potential.

Context from Related Compounds

The therapeutic potential of this scaffold can be inferred from the documented activities of structurally similar molecules.

| Compound Class / Example | Documented Biological Activity | Potential Implication for Target Compound |

| Benzenesulfonamides | Broad-spectrum activities including anticancer, antimicrobial, and enzyme inhibition.[1][7][8] Some derivatives also show cardiovascular effects.[9] | The core scaffold is proven to be pharmacologically active. |

| Nitroaromatic Compounds | Often act as prodrugs, where the nitro group is bioreduced to reactive intermediates that can induce cellular damage. This is a known mechanism for antimicrobial and anticancer agents.[1] | The ortho-nitro group could be a key pharmacophore for targeted cytotoxicity. |

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Active against both promastigote and amastigote forms of Leishmania donovani. The mechanism is linked to increased Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS). | Suggests a potential avenue for antiparasitic drug discovery. |

| N-butylbenzenesulfonamide | Used commercially as a plasticizer. It has been found to be neurotoxic in animal models. | Highlights the need for thorough toxicological evaluation. The nitro group could significantly alter this profile. |

Future Research Pathways

Based on the evidence from related structures, several key research areas emerge for this compound.

Caption: Potential research avenues for this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.[3] It is intended for use by trained professionals in research and chemical manufacturing. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should occur in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound (CAS 89840-64-2) represents an intriguing but underexplored molecule at the intersection of synthetic and medicinal chemistry. While direct experimental data is scarce, a robust framework for its synthesis, characterization, and potential biological evaluation can be constructed from well-established chemical principles and data from related analogs. The established pharmacological relevance of the nitrobenzenesulfonamide scaffold strongly suggests that this compound is a worthwhile candidate for further investigation.

Future research should prioritize:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern spectroscopic techniques to establish a verified public record.

-

Systematic Biological Screening: Evaluating its activity in antimicrobial, antiparasitic, and anticancer assays to uncover any therapeutic potential.

-

Toxicological Profiling: Assessing its cytotoxicity and general safety profile to understand the impact of the ortho-nitro group compared to its non-nitrated analog.

By filling these knowledge gaps, the scientific community can unlock the potential of this compound and its derivatives, potentially leading to new chemical tools or therapeutic leads.

References

- Angene Chemical. (n.d.). Safety Data Sheet: this compound.

- BenchChem. (2025, December). Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored. Benchchem.

- BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. Benchchem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. Retrieved from [Link]

- Festus, C., et al. (2019).

- Kumar, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877-1888.

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

- Lopez-Ramos, M. G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 711154, N-benzyl-2-nitrobenzenesulfonamide. Retrieved from [Link]

-

RIVERLAND TRADING. (n.d.). N-Butylbenzenesulfonamide Supplier | 3622-84-2. Retrieved from [Link]

-

Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-(tert-butyl)-2-nitrobenzamide. Benchchem.

-

CAS. (n.d.). Carbon. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101750, alpha-Camphorene. Retrieved from [Link]

-

CAS. (n.d.). Turpentine oil. CAS Common Chemistry. Retrieved from [Link]

- Suchetan, P. A., et al. (2010). N-Benzoyl-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

An In-Depth Technical Guide to the Synthesis of N-butyl-2-nitrobenzenesulfonamide

This guide provides a comprehensive technical overview for the synthesis of N-butyl-2-nitrobenzenesulfonamide, a valuable intermediate in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering not just a protocol but also a deep dive into the mechanistic rationale and practical considerations of the synthesis.

Introduction: The Significance of the Nosyl Group in Amine Chemistry

This compound belongs to the family of nosyl amides, which are instrumental in modern organic synthesis. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is an exceptionally versatile functional group that serves as both a protecting and an activating moiety for amines.[1][2] Its utility stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective cleavage.[1][3][4] This dual nature makes nosyl amides, including the target compound this compound, key intermediates in the construction of complex nitrogen-containing molecules, such as polyamine toxins and other pharmacologically active agents.[1]

Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The core of this transformation is the reaction between 2-nitrobenzenesulfonyl chloride and n-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism

The reaction proceeds via a well-established mechanism for the formation of sulfonamides from sulfonyl chlorides and amines. The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the synthesis of N-substituted-2-nitrobenzenesulfonamides.[5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Nitrobenzenesulfonyl chloride | 221.61 | ≥ 99% | e.g., Sigma-Aldrich, TCI |

| n-Butylamine | 73.14 | ≥ 99% | e.g., Sigma-Aldrich, Acros |

| Triethylamine | 101.19 | ≥ 99% | e.g., Sigma-Aldrich, Fisher |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Various |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | Aqueous solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Aqueous solution |

| Brine | - | - | Saturated NaCl solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Various |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add n-butylamine (1.05 eq) dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, quench the mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Rationale Behind Experimental Choices

-

Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both the starting materials and the product. Anhydrous conditions are important to prevent hydrolysis of the highly reactive 2-nitrobenzenesulfonyl chloride.[6]

-

Base: Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction. This prevents the protonation of the n-butylamine, which would render it non-nucleophilic, and drives the reaction to completion. Pyridine can also be used as a base.[5]

-

Stoichiometry: A slight excess of the amine and base is often used to ensure complete consumption of the more valuable sulfonyl chloride.

-

Temperature: The initial addition at 0 °C is a standard precaution to manage the exothermic nature of the reaction between the amine and the sulfonyl chloride. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.

-

Work-up: The acidic wash (1 M HCl) removes excess triethylamine and unreacted n-butylamine by converting them into their water-soluble ammonium salts. The basic wash (saturated NaHCO₃) removes any residual acidic impurities. The brine wash helps to remove any remaining water from the organic layer.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.29 g/mol |

| Appearance | Pale yellow solid |

Safety Considerations

-

2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Butylamine: Flammable and corrosive. Handle in a well-ventilated area or fume hood.

-

Triethylamine: Flammable and toxic. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted in a fume hood.

Conclusion

The synthesis of this compound is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions and following a systematic work-up procedure, high yields of the pure product can be reliably obtained. This guide provides the necessary technical details and scientific rationale to empower researchers to successfully perform this synthesis and utilize the product in their synthetic endeavors.

References

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

-

Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200. [Link]

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.

- Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)

-

ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

- Google Patents. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

PubChem. N-Butylbenzenesulfonamide. [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

-

ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-butyl-2-nitrobenzenesulfonamide: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-butyl-2-nitrobenzenesulfonamide, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its molecular architecture, spectroscopic signature, a robust synthesis protocol, and its reactivity, highlighting its potential for advanced applications.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₄N₂O₄S, is a member of the nitrobenzenesulfonamide family. These compounds are characterized by a benzene ring substituted with both a nitro group and a sulfonamide group. The "2-nitro" designation indicates that the nitro group is positioned ortho to the sulfonamide moiety, a feature that significantly influences the molecule's electronic properties and reactivity.

The N-butyl group, a straight-chain alkyl substituent on the sulfonamide nitrogen, contributes to the molecule's lipophilicity. The overall structure, therefore, combines a highly functionalized aromatic core with a flexible aliphatic chain.

Structural Analysis

While a definitive crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structures of closely related compounds, such as 2-nitrobenzenesulfonamide and N-benzoyl-2-nitrobenzenesulfonamide.[1][2] In these structures, the sulfonamide group exhibits a tetrahedral geometry around the sulfur atom. The presence of the ortho-nitro group can lead to intramolecular hydrogen bonding between the N-H of the sulfonamide and an oxygen of the nitro group, influencing the conformation of the molecule.[2] The molecule is likely twisted at the S-N bond, with the plane of the benzene ring and the N-butyl group oriented at a significant dihedral angle.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent parts and data from analogous compounds.

| Property | Predicted/Estimated Value | Source/Rationale |

| Molecular Weight | 258.30 g/mol | Calculated from molecular formula |

| Appearance | Pale yellow crystalline powder or oil | Based on analogs like 2-nitrobenzenesulfonamide and N-butylbenzenesulfonamide[1][3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); slightly soluble in water. | Based on analogs[3][4] |

| Melting Point | Not available. Likely lower than 2-nitrobenzenesulfonamide (191-194 °C) due to the N-butyl group. | [5] |

Synthesis of this compound

The synthesis of this compound is readily achievable through the reaction of 2-nitrobenzenesulfonyl chloride with n-butylamine. This is a standard method for the preparation of N-alkylsulfonamides.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 2-Nitrobenzenesulfonyl Chloride

This procedure is adapted from Organic Syntheses.

-

Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 mL of concentrated nitric acid.

-

Chlorination: Warm the mixture to 70 °C on a steam bath while bubbling chlorine gas through the solution.

-

Reaction Progression: Continue heating and chlorination for one hour after the disulfide has melted.

-

Workup: Decant the hot supernatant to isolate the molten sulfonyl chloride. Wash the product with two portions of hot water (70 °C).

-

Purification: Dissolve the crude product in glacial acetic acid at 50-60 °C, filter, and then cool to crystallize. Triturate the crystals with cold water, neutralize with a small amount of ammonium hydroxide, and collect the solid by filtration. Wash with water and air dry.

Part B: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the cooled amine solution, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Wash the reaction mixture with dilute hydrochloric acid to remove excess n-butylamine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for both the aromatic and the N-butyl portions of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 1H | Aromatic H (adjacent to both SO₂NHR and NO₂) |

| ~7.7-7.9 | m | 3H | Remaining Aromatic Hs |

| ~5.0-5.5 | t (broad) | 1H | N-H |

| ~3.0-3.2 | t | 2H | N-CH₂- |

| ~1.4-1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.2-1.4 | sextet | 2H | -CH₂-CH₃ |

| ~0.8-1.0 | t | 3H | -CH₃ |

Note: The aromatic region will likely display a complex multiplet pattern due to the ortho substitution.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show signals for the four distinct carbons of the butyl chain and the six carbons of the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~135 | C-SO₂NHR |

| ~124-134 | Other aromatic carbons |

| ~43 | N-CH₂- |

| ~31 | -CH₂-CH₂-CH₃ |

| ~20 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 | N-H stretch |

| 2850-2960 | C-H stretch (aliphatic) |

| 1520-1560 | N-O asymmetric stretch (nitro) |

| 1340-1380 | N-O symmetric stretch (nitro) |

| 1330-1370 | S=O asymmetric stretch (sulfonamide) |

| 1150-1180 | S=O symmetric stretch (sulfonamide) |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the N-alkyl chain.

Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of the 2-nitrobenzenesulfonamide (nosyl) group.

The Nosyl Group in Organic Synthesis

The 2-nitrobenzenesulfonamide moiety is a well-established protecting group for amines in organic synthesis. The electron-withdrawing nature of the ortho-nitro group makes the sulfonamide N-H acidic, facilitating its deprotonation and subsequent alkylation. More importantly, the nosyl group can be readily cleaved under mild conditions using a thiol and a base, a reaction that proceeds via a Meisenheimer complex. This orthogonality to many other protecting groups makes it a valuable tool in multi-step synthesis.

Caption: The nosyl group in amine protection and synthesis.

Potential Applications in Drug Discovery

The broader class of sulfonamides is known for a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[6] While specific biological data for this compound is limited, a related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2] This suggests that N-alkyl-2-nitrobenzenesulfonamides could serve as a scaffold for the development of new therapeutic agents. The nitroaromatic moiety itself is a known pharmacophore, often associated with bioreduction to reactive intermediates that can induce cellular damage in target organisms.[6]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Based on data for 2-nitrobenzenesulfonamide, it may cause skin and eye irritation.[7]

References

-

PubChem. 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-Butylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Orthanilic acid. Available at: [Link]

-

Verma, R., Kumar, V., Kumar, D., Singh, N., & Singh, S. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1977–1986. Available at: [Link]

- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.

-

NIST. Benzenesulfonamide, N-butyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

Sources

- 1. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 2. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-butyl-2-nitrobenzenesulfonamide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of N-butyl-2-nitrobenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the spectral analysis of this compound. The structural elucidation of synthetic molecules is a cornerstone of chemical research and development, demanding rigorous analytical validation. Here, we provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our approach moves beyond a mere listing of data points, focusing instead on the causal relationships between molecular structure and spectral output, thereby establishing a self-validating framework for analysis.

The Imperative of Structural Verification

In any synthetic workflow, confirming the identity and purity of intermediates and final products is of paramount importance. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering irrefutable evidence of atomic connectivity and chemical environment. This compound, a versatile building block, possesses several key structural features—an ortho-substituted nitroaromatic ring, a sulfonamide linkage, and a flexible n-butyl chain. Each of these features produces a distinct and predictable signature in various spectroscopic analyses. This guide will deconstruct these signatures to build a complete and validated structural picture.

Figure 1: Key structural motifs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information regarding the specific chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in a molecule. The electron-withdrawing nature of the nitro (NO₂) and sulfonamide (SO₂NHR) groups creates a highly deshielded aromatic system, which is a key diagnostic feature.

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is the foundation of reliable data. The following steps represent a standard methodology for obtaining high-quality spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice, while DMSO-d₆ is particularly useful for ensuring the clear observation of the exchangeable N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to maximize signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a standard 30° pulse width with a relaxation delay of 2 seconds.

-

Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence to ensure each unique carbon appears as a singlet.

-

Set the spectral width to 0-200 ppm.

-

A longer acquisition time with a greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as an internal reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic, sulfonamide, and alkyl protons. The ortho-nitro group strongly deshields the adjacent aromatic protons.[2][3]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| 8.1 – 8.3 | m | 1H | Ar-H | Aromatic proton ortho to the NO₂ group, experiencing the strongest deshielding effect. |

| 7.7 – 7.9 | m | 3H | Ar-H | Remaining three aromatic protons, forming a complex multiplet due to overlapping signals and coupling. |

| ~5.3 | t (broad) | 1H | N-H | The sulfonamide proton signal is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly solvent-dependent. |

| 3.0 – 3.2 | q | 2H | N-CH₂ -CH₂CH₂CH₃ | Methylene protons directly attached to the sulfonamide nitrogen are deshielded. |

| 1.4 – 1.6 | m | 2H | N-CH₂-CH₂ -CH₂CH₃ | Methylene protons in the β-position of the butyl chain. |

| 1.2 – 1.4 | m | 2H | N-CH₂CH₂-CH₂ -CH₃ | Methylene protons in the γ-position of the butyl chain. |

| ~0.85 | t | 3H | -CH₃ | Terminal methyl protons, appearing as a triplet due to coupling with the adjacent methylene group. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~148 | C -NO₂ | The ipso-carbon attached to the nitro group is strongly deshielded.[2] |

| ~139 | C -SO₂ | The ipso-carbon attached to the sulfonamide group. |

| 124 – 134 | Ar-CH | Four distinct signals are expected for the four aromatic CH carbons. |

| ~43 | N-CH₂ | The carbon atom directly bonded to nitrogen is deshielded. |

| ~31 | N-CH₂-CH₂ | Butyl chain carbon. |

| ~20 | -CH₂ -CH₃ | Butyl chain carbon. |

| ~13.5 | -CH₃ | Terminal methyl carbon. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups within a molecule. The spectrum of this compound is dominated by strong, characteristic absorptions from the nitro (NO₂) and sulfonyl (SO₂) groups.

Experimental Protocol: IR Data Acquisition

Figure 2: A typical workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for this analysis, requiring no sample preparation other than placing a small amount of the solid compound onto the crystal.

-

Background Scan: A background spectrum is recorded on the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Scan: The sample is placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded.

-

Data Analysis: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically over the range of 4000–400 cm⁻¹.

IR Spectral Data and Interpretation

Each vibrational mode corresponds to a specific functional group, providing a molecular "fingerprint."

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3350–3250 | Medium | N-H | Stretching |

| 3100–3000 | Medium-Weak | Aromatic C-H | Stretching[4] |

| 2960–2850 | Medium | Aliphatic C-H | Stretching[4] |

| 1540–1520 | Strong | NO₂ | Asymmetric Stretching |

| 1350–1330 | Strong | NO₂ | Symmetric Stretching |

| 1360–1330 | Strong | SO₂ | Asymmetric Stretching |

| 1180–1160 | Strong | SO₂ | Symmetric Stretching |

| 1600–1450 | Medium-Weak | Aromatic C=C | In-ring Stretching[4] |

Table 3: Characteristic IR Absorption Bands for this compound.

Authoritative Grounding: The presence of four very strong and distinct bands in the 1600-1100 cm⁻¹ region is highly diagnostic for this molecule. The asymmetric and symmetric stretching vibrations of the SO₂ and NO₂ groups are reliable indicators of these functionalities.[5][6] The overlap between the SO₂ asymmetric stretch and the NO₂ symmetric stretch is common and requires consideration of the full spectrum for definitive assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns. The S-N bond in sulfonamides is a common point of cleavage.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction & Ionization: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion using an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for identifying the molecular ion.

-

Mass Analysis: In positive ion mode, ESI will typically generate the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be isolated and subjected to Collision-Induced Dissociation (CID). This fragments the ion in a predictable manner, and the resulting product ions are analyzed.

MS Data and Fragmentation Analysis

The molecular formula C₁₀H₁₄N₂O₄S corresponds to a monoisotopic mass of 258.07 g/mol .

-

Molecular Ion: A strong signal at m/z 259.08 ([M+H]⁺) is expected in the full scan ESI-MS spectrum.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 259 ion would likely reveal fragments resulting from cleavage at the weakest bonds. The fragmentation of aromatic sulfonamides is well-studied and often involves cleavage of the S-N bond and rearrangements.[7][8][9][10]

Figure 3: Predicted major fragmentation pathways for protonated this compound.

Trustworthiness through Orthogonal Validation: The confidence in the structural assignment is solidified by the convergence of data from these independent analytical techniques. The n-butyl group, identified by four distinct signals in NMR and aliphatic C-H stretches in IR, is confirmed by the logical loss of a butyl group in the mass spectrum. The 2-nitrophenylsulfonamide moiety, identified by its characteristic aromatic NMR pattern and strong, specific IR bands, is confirmed by the m/z 186 fragment in the mass spectrum. This cross-validation is the hallmark of a rigorous and trustworthy structural elucidation.

Conclusion

The collective spectral data from NMR, IR, and MS provide a definitive and internally consistent characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of critical nitro and sulfonamide functional groups, and mass spectrometry verifies the molecular weight while revealing predictable fragmentation patterns. For the practicing scientist, mastering the interpretation of these datasets is essential for validating synthetic outcomes, ensuring material quality, and advancing research and development objectives with confidence.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, National Center for Biotechnology Information.[Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.[Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, National Center for Biotechnology Information.[Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications, The Journal of Organic Chemistry.[Link]

-

Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange.[Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.[Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[Link]

-

Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]

-

Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. PubMed, National Center for Biotechnology Information.[Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder.[Link]

-

IR Chart. Michigan State University.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-butyl-2-nitrobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and formulation. This guide provides a comprehensive technical overview of the solubility of N-butyl-2-nitrobenzenesulfonamide, a key building block in medicinal chemistry. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes foundational principles of solubility, outlines a robust experimental protocol for its determination, and discusses the theoretical frameworks that enable solubility prediction. By equipping researchers with both the theoretical knowledge and practical methodology, this guide aims to bridge the existing data gap and empower scientists to make informed decisions in their research and development endeavors.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The 2-nitrobenzenesulfonamide moiety, in particular, serves as a versatile protecting group for amines and a precursor for various synthetic transformations. Its derivatives have been investigated for a range of therapeutic applications.[1]

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various stages of drug development:

-

Synthesis and Purification: The choice of solvent for a chemical reaction is often governed by the solubility of the reactants.[2] Similarly, purification techniques such as crystallization are critically dependent on the differential solubility of the compound in various solvents at different temperatures.

-

Formulation: For a compound to be formulated into a viable drug product, its solubility in pharmaceutically acceptable solvents is a primary consideration. Poor solubility can lead to challenges in achieving the desired dosage and bioavailability.

-

Biological Assays: In vitro and in vivo testing often requires the compound to be dissolved in a suitable solvent that is compatible with the biological system. Understanding its solubility profile is therefore essential for accurate and reproducible experimental results.

Given the limited direct quantitative solubility data for this compound, this guide provides a framework for both predicting and experimentally determining this crucial parameter.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [3] |

| Molecular Weight | 258.29 g/mol | [3] |

| Appearance | Colorless to light yellow solid or liquid (depending on purity) | [4] |

The presence of a nitro group (-NO₂) and a sulfonamide group (-SO₂NH-) imparts a significant degree of polarity to the molecule. The butyl group (-C₄H₉), on the other hand, introduces a nonpolar, aliphatic character. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.

"Like Dissolves Like": A Qualitative Approach

The age-old principle of "like dissolves like" serves as a useful qualitative guide. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Given the polar functional groups present in this compound, it is anticipated to exhibit higher solubility in polar organic solvents. A related compound, N-butylbenzenesulfonamide, is reported to be soluble in polar organic solvents such as ethanol and chloroform, and only slightly soluble in water.[4] This provides a reasonable starting point for solvent selection.

The Hildebrand Solubility Parameter

For a more quantitative prediction, the Hildebrand solubility parameter (δ) can be employed. This approach is based on the concept of cohesive energy density, which is the energy required to separate the molecules of a substance. The principle states that a solute will be most soluble in a solvent with a similar solubility parameter.

The Extended Hildebrand Solubility Approach has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[5] This model can account for specific solute-solvent interactions, which are crucial for accurately predicting the solubility of polar compounds like sulfonamides.[5] For instance, the solubility of sulfisomidine in a dioxane-water mixture shows a bell-shaped curve, with the maximum solubility occurring at a specific solvent composition where the solute-solvent interactions are maximized.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal saturation method is a widely accepted technique for this purpose.[6]

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of the Suspension: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and excess solid remains.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The related compound, 2-nitrobenzenesulfonamide, is known to cause skin and eye irritation and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and drug development. Although direct quantitative data is not widely published, a combination of theoretical principles and a robust experimental protocol, as detailed in this guide, provides a clear path for researchers to obtain this vital information. By understanding the physicochemical properties of the molecule and employing systematic experimental techniques, scientists can effectively navigate the challenges associated with solubility and accelerate the progress of their research.

References

-

PubChem. (n.d.). N-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(12), 1334–1340. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Adibkia, K., Shayan, M., & Barzegar-Jalali, M. (2014). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

-

Chourasiya, A., Kumari, P., Kumar, A., & Kumar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular diversity, 25(3), 1877–1901. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved from [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

-

Kumar, A., Kumar, A., Kumar, V., Singh, K., & Kumar, S. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug design, development and therapy, 10, 1863–1872. Retrieved from [Link]

-

Martínez, F., Gómez, A., & Avila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link]

-

Gesto, D., & Cerqueira, N. M. F. S. A. (2023). Enzymes as Targets for Drug Development II. International journal of molecular sciences, 24(4), 3328. Retrieved from [Link]

Sources

- 1. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 89840-64-2|this compound|BLD Pharm [bldpharm.com]

- 4. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-butyl-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The safety and toxicological properties of N-butyl-2-nitrobenzenesulfonamide have not been extensively investigated.[1] This guide is based on available data for structurally related compounds, including N-butylbenzenesulfonamide and 2-nitrobenzenesulfonamide, as well as general principles for handling nitroaromatic compounds. It is imperative that this compound be handled with extreme caution by trained personnel in a controlled laboratory setting. A thorough risk assessment should be conducted before any new or scaled-up procedure.

Introduction and Chemical Identity

This compound (CAS No. 89840-64-2) is a sulfonamide derivative containing a nitroaromatic moiety.[1][2] While its specific applications in drug development are not widely documented, the sulfonamide functional group is a well-established pharmacophore, and nitroaromatic compounds are often used as synthetic intermediates in medicinal chemistry.[3] The presence of both of these functional groups suggests that this compound may possess biological activity and requires careful handling due to the potential for toxicity associated with both nitroarenes and sulfonamides.[3][4]

Physicochemical Properties